NADPH

Vue d'ensemble

Description

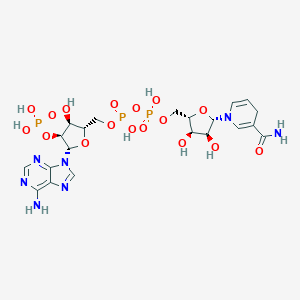

Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical coenzyme in cellular redox biochemistry, functioning as a primary electron donor in anabolic pathways such as lipid biosynthesis, cholesterol synthesis, and nucleotide production. Structurally, this compound consists of a nicotinamide ring, adenine dinucleotide backbone, and an additional phosphate group at the 2'-ribose position of adenosine, distinguishing it from NADH . This phosphate group confers specificity for this compound-dependent enzymes, enabling compartmentalization of redox reactions in cellular metabolism. This compound is predominantly generated via the pentose phosphate pathway (PPP), mitochondrial transhydrogenases, and NADP+-dependent dehydrogenases . Its role extends beyond biosynthesis to antioxidant defense (e.g., regenerating glutathione) and enzymatic processes such as cytochrome P450 (CYP450)-mediated detoxification .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le nicotinamide adénine dinucléotide phosphate peut être synthétisé à partir du nicotinamide adénine dinucléotide (NAD+) sous l'action de la NAD+ kinase, qui ajoute un groupe phosphate à la position 2’ du cycle ribose qui porte la partie adénine . Cette réaction se produit généralement en présence d'adénosine triphosphate (ATP) et d'ions magnésium comme cofacteurs.

Méthodes de production industrielle

Dans les milieux industriels, le nicotinamide adénine dinucléotide phosphate est souvent produit en utilisant des processus de fermentation microbienne. Des souches spécifiques de bactéries, telles qu'Escherichia coli, sont génétiquement modifiées pour surproduire les enzymes nécessaires à la synthèse du nicotinamide adénine dinucléotide phosphate. Ces bactéries sont cultivées dans de grands bioréacteurs, et le composé est extrait et purifié du bouillon de fermentation .

Analyse Des Réactions Chimiques

Types de réactions

Le nicotinamide adénine dinucléotide phosphate subit principalement des réactions redox, où il agit comme un agent réducteur en donnant des électrons et des atomes d'hydrogène. Il est impliqué dans diverses voies biochimiques, notamment le cycle de Calvin en photosynthèse et la voie des pentoses phosphates dans le métabolisme cellulaire .

Réactifs et conditions communes

Dans les réactions redox, le nicotinamide adénine dinucléotide phosphate est souvent utilisé avec des enzymes telles que la glucose-6-phosphate déshydrogénase et la ferredoxine-NADP+ réductase. Ces réactions se produisent généralement dans des conditions physiologiques, avec des températures optimales autour de 37°C et des niveaux de pH neutres .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le nicotinamide adénine dinucléotide phosphate comprennent les formes réduites de diverses biomolécules, telles que le glutathion, les acides gras et les nucléotides. Ces produits sont essentiels pour la croissance cellulaire, la réparation et la défense contre le stress oxydatif .

Applications De Recherche Scientifique

Role in Cellular Metabolism

NADPH is integral to cellular metabolism, particularly in the following areas:

- Biosynthetic Reactions : this compound provides the reducing power necessary for the synthesis of macromolecules. It is essential for the biosynthesis of nucleotides, fatty acids, cholesterol, and amino acids, making it critical for cell growth and division .

- Antioxidant Defense : this compound plays a vital role in protecting cells from oxidative stress by regenerating reduced glutathione (GSH), a major antioxidant in cells. This function is particularly important in immune cells that utilize this compound to generate reactive oxygen species (ROS) for pathogen destruction .

Fluorescence Lifetime Imaging

Recent advancements in fluorescence lifetime imaging (FLIM) have enabled researchers to differentiate between NADH and this compound within living cells. This distinction is crucial for understanding metabolic states in various conditions, including cancer. Studies have shown that variations in the fluorescence lifetime of NAD(P)H can indicate shifts in metabolic pathways, providing insights into cancer progression and potential therapeutic targets .

Nanotechnology and Toxicology

This compound is also significant in nanotechnology research, particularly concerning the safety and toxicity of nanomaterials. Research has demonstrated that this compound oxidase activity influences inflammatory responses to nanoparticles, suggesting that manipulating this compound levels could mitigate adverse effects associated with nanomaterials .

Targeting this compound Oxidase

This compound oxidases are enzymes that produce ROS from molecular oxygen using this compound as an electron donor. These enzymes are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. Research indicates that inhibiting this compound oxidase activity can reduce oxidative damage and improve outcomes in these conditions .

Cancer Therapy

The manipulation of this compound levels has therapeutic implications in cancer treatment. By targeting pathways that regulate this compound production, researchers aim to enhance the efficacy of chemotherapeutic agents while minimizing side effects .

Case Studies

Mécanisme D'action

Nicotinamide adenine dinucleotide phosphate exerts its effects by acting as a cofactor for various enzymes involved in redox reactions. It donates electrons and hydrogen atoms to these enzymes, facilitating the reduction of substrates. The molecular targets of nicotinamide adenine dinucleotide phosphate include enzymes such as glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase, which are involved in the pentose phosphate pathway and photosynthesis, respectively .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

NADPH belongs to the NAD(P) family, which includes NADH, NAD+, and NADP+. These compounds share structural homology but exhibit distinct redox states, cellular roles, and enzyme specificity.

Structural and Functional Comparison

| Property | This compound | NADH | NAD+ | NADP+ |

|---|---|---|---|---|

| Redox State | Reduced (electron-rich) | Reduced | Oxidized | Oxidized |

| Phosphate Group | Present at 2'-ribose | Absent | Absent | Present at 2'-ribose |

| Primary Role | Anabolism, antioxidant | Catabolism (e.g., TCA cycle, glycolysis) | Electron acceptor in oxidation | Substrate for this compound synthesis |

| Key Enzymes | Glucose-6-phosphate dehydrogenase (G6PD), thioredoxin reductase | Complex I (ETC), lactate dehydrogenase | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | NADK (NAD+ kinase) |

- NADH vs. This compound : While both serve as electron carriers, NADH fuels ATP synthesis via oxidative phosphorylation, whereas this compound drives reductive biosynthesis. The structural distinction (2'-phosphate) ensures compartmentalization; e.g., this compound is cytosolic, while NADH is mitochondrial .

- NAD+ vs. NADP+ : NAD+ is central to catabolism, acting as a cofactor for dehydrogenases in glycolysis and the TCA cycle. NADP+ is reduced to this compound via NAD+ kinases (NADK), linking cellular energy status to biosynthetic demands .

Regulatory and Metabolic Roles

- Enzyme Specificity : this compound-dependent enzymes, such as glutathione reductase and CYP450, require the 2'-phosphate for binding. In contrast, NADH-dependent enzymes (e.g., mitochondrial Complex I) lack this requirement .

- Metabolic Engineering: Modifying GAPDH to utilize NADP+ instead of NAD+ in E. coli enhanced this compound supply, improving amino acid production by 15–20% . This highlights the metabolic flexibility conferred by this compound’s structure.

Pharmacological and Inhibitor Profiles

This compound oxidases (NOXs) are major this compound consumers, generating reactive oxygen species (ROS). Inhibitors targeting NOXs exhibit varying specificity:

- Triazolo Pyrimidines (VAS3947) : Potent this compound oxidase inhibitors (IC₅₀ ~1–5 µM) with minimal off-target effects on xanthine oxidase (XOD) .

- Diphenyleneiodonium (DPI): Non-specific inhibitor; blocks flavoproteins, including NOXs and mitochondrial Complex I, at IC₅₀ ~0.1–1 µM .

- Thiohydantoins (3bz, 3cz): Novel NOX1/4 inhibitors with moderate isozyme selectivity, emphasizing the importance of the 2-thiohydantoin substructure .

Acetylation-Dependent Regulation

This compound oxidase activity is modulated by post-translational modifications. SIRT1 deacetylates Rac1 at lysine 166 (K166), reducing Rac1-p67phox interaction and ROS production by 40–60% in THP-1 cells . HDAC inhibitors (e.g., quisinostat) increase Rac1 acetylation, enhancing this compound oxidase activity and ROS generation . This regulatory mechanism is distinct from NADH-dependent processes, which are primarily energy-linked.

Activité Biologique

Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial cofactor in various biological processes across all forms of life. It primarily functions as an electron donor in reductive biosynthetic reactions and plays a significant role in cellular antioxidant defense mechanisms. This article delves into the biological activities of this compound, its metabolic pathways, and its implications in health and disease, particularly focusing on cancer metabolism and immune responses.

Overview of this compound

This compound is the reduced form of NADP+, a coenzyme involved in anabolic reactions, including lipid and nucleic acid synthesis. Unlike NADH, which is primarily involved in catabolic reactions, this compound is essential for biosynthetic processes and maintaining cellular redox balance. Its generation is predominantly facilitated through the oxidative pentose phosphate pathway (oxPPP), as well as by malic enzyme and isocitrate dehydrogenase pathways .

Key Biological Functions of this compound

- Antioxidant Defense :

-

Biosynthesis :

- Fatty Acids : this compound serves as a reducing agent for fatty acid synthase, facilitating the synthesis of fatty acids from acetyl-CoA and malonyl-CoA .

- Nucleic Acids : It is essential for nucleotide synthesis, contributing to the reduction of ribonucleotides to deoxyribonucleotides via ribonucleotide reductase .

- Immune Function :

- Metabolic Pathways :

Cancer Metabolism

Recent studies have highlighted the role of this compound in cancer cell metabolism. Increased activity of glucose-6-phosphate dehydrogenase (G6PD), the first enzyme in the oxPPP, has been linked to various cancers such as breast and prostate cancer. Elevated levels of this compound support rapid cell proliferation by providing reducing power for biosynthetic reactions and mitigating oxidative stress .

- Study Example : In diffuse large B-cell lymphoma, silencing cNADK (cytosolic NADK) reduced this compound levels significantly, impairing cancer cell growth .

Genetic Studies

Genetic manipulation studies using CRISPR technology have demonstrated that deletion of G6PD impairs folate metabolism due to elevated NADP+ levels, which inhibits dihydrofolate reductase (DHFR). This finding underscores the interconnectedness between metabolic pathways and highlights potential therapeutic targets in cancer treatment .

Data Tables

| Function | Description | Pathway/Enzyme |

|---|---|---|

| Antioxidant Defense | Regeneration of glutathione | Various enzymes |

| Fatty Acid Synthesis | Reducing agent for fatty acid synthase | Fatty acid synthase |

| Nucleotide Synthesis | Reduction of ribonucleotides | Ribonucleotide reductase |

| Immune Response | Production of ROS via this compound oxidase | This compound oxidase |

Q & A

Basic Research Questions

Q. What methodologies are recommended for accurately quantifying NADPH/NADP+ ratios in cellular systems?

Methodological Answer:

- Fluorometric assays (e.g., Amplite® kits) enable this compound-specific detection using fluorescence (λex=535 nm/λem=587 nm) with extraction protocols to separate this compound and NADP+ .

- LC-MS/MS offers high sensitivity (detection limits ~0.01 µM) and specificity for distinguishing this compound from structurally similar metabolites, validated in studies on erythrocytes and renal tissues .

- Enzymatic cycling assays (e.g., glucose-6-phosphate dehydrogenase (G6PDH)-coupled systems) regenerate this compound, allowing spectrophotometric tracking at 340 nm .

生物化学-04-糖代谢-磷酸戊糖途径超详细讲解。20:17

Q. How does the pentose phosphate pathway (PPP) regulate this compound production, and what experimental approaches validate its activity?

Methodological Answer:

- Isotopic labeling : Use -glucose to trace flux through PPP branches, coupled with metabolomics to quantify intermediates like ribulose-5-phosphate .

- Enzyme inhibition : Pharmacological blockers (e.g., dehydroepiandrosterone for G6PDH) paired with this compound depletion assays reveal PPP contributions to redox balance .

- Gene knockout models : CRISPR-Cas9 targeting PPP enzymes (e.g., G6PDH) in cell lines quantifies pathway-specific this compound output via LC-MS .

Q. What are the limitations of commercial this compound-regenerating systems in in vitro enzymatic assays?

Methodological Answer:

- Cofactor stability : this compound degrades under prolonged light exposure; assays should include dark controls and time-course validations .

- Substrate specificity : Systems relying on G6PDH may interfere with enzymes requiring alternative reductants (e.g., NADH). Validate with parallel assays using direct this compound supplementation .

- Scalability : Regenerating systems (e.g., Corning® Gentest™) are cost-effective for high-throughput screening but may lack precision in low-NADPH conditions (<1 µM) .

Advanced Research Questions

Q. How do NOX family this compound oxidases contribute to tissue-specific redox signaling, and what techniques identify their isoforms?

Methodological Answer:

- Isoform-specific inhibitors : Diphenylene iodonium (DPI) and apocynin differentiate NOX1/2/4 activities in renal vs. phagocytic cells .

- qPCR and RNAi : Quantify NOX4 mRNA in kidney distal tubules or hematopoietic cells using siRNA knockdown to link isoform expression to superoxide production .

- Transgenic models : NOX2-knockout mice and NOX4-overexpressing HEK293 cells clarify isoform roles in pathologies like hypertension .

Q. How can researchers resolve contradictions in this compound’s dual roles as an antioxidant (e.g., glutathione regeneration) and pro-oxidant (e.g., NOX-driven ROS)?

Methodological Answer:

- Compartmentalized probes : Use roGFP (reduction-oxidation sensitive GFP) targeted to mitochondria vs. cytosol to spatially resolve this compound redox effects .

- Contextual models : Compare this compound dynamics in cancer stem cells (pro-survival) vs. aging vasculature (pro-apoptotic) using metabolomics and single-cell RNA-seq .

- Pharmacological modulation : Low-dose dextromethorphan (NOX inhibitor) reduces renal ROS without altering systemic this compound pools, isolating NOX-specific effects .

Q. What experimental designs address challenges in studying mitochondrial this compound-cholesterol crosstalk in stem cell self-renewal?

Methodological Answer:

- CRISPR-Cas9 editing : Knockout of fatty acid oxidation (FAO) enzymes (e.g., CPT1A) in hematopoietic stem cells (HSCs) disrupts this compound-cholesterol axis and extracellular vesicle (EV) biogenesis .

- Isotopic cholesterol tracing : -cholesterol combined with this compound/NADP+ ratios quantifies flux through the FAO-NADPH-cholesterol pathway .

- EV isolation : Ultracentrifugation and nanoparticle tracking validate EV secretion defects in this compound-depleted HSCs .

Q. How can kinetic isotope effect (KIE) studies improve mechanistic understanding of this compound-dependent enzymes?

Methodological Answer:

- Triple isotopic labeling : Use -, -, and -NADPH to dissect rate-limiting steps in enzymes like dihydrofolate reductase (DHFR) .

- Northrop method : Compare intrinsic KIEs using different reference isotopes (e.g., vs. ) to identify H-transfer mechanisms in this compound-dependent catalysis .

Q. Methodological Best Practices

Q. What critical controls are needed when measuring this compound oxidase (NOX) activity in heterogeneous cell populations?

Methodological Answer:

- Cell sorting : Isolate NOX-expressing cells (e.g., renal proximal tubules) via FACS to avoid contamination from NOX-negative populations .

- Negative controls : Include DPI-treated samples and NOX-knockout lines to confirm signal specificity in chemiluminescence assays .

- Substrate validation : Test this compound vs. NADH dependency to rule out non-specific oxidases .

Q. How should researchers optimize this compound-dependent enzymatic production systems (e.g., xylitol synthesis)?

Methodological Answer:

- Response Surface Methodology (RSM) : Design multi-variable experiments (e.g., xylose/NADPH concentrations) to model optimal turnover rates .

- Cofactor recycling : Couple this compound regeneration (e.g., G6PDH/glucose-6-phosphate) with product removal (e.g., xylitol crystallization) to sustain reaction efficiency .

Propriétés

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFIXJIJDZMPPO-NNYOXOHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N7O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018921 | |

| Record name | NADPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | NADPH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-57-6, 2646-71-1 | |

| Record name | NADPH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NADPH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NADPH | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NADPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydronicotinamide-adenine dinucleotide phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE-ADENINE DINUCLEOTIDE PHOSPHATE, REDUCED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381Q4X082D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NADPH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.